molecular formula C6H8INO B15303678 5-Iodo-2-(propan-2-yl)-1,3-oxazole

5-Iodo-2-(propan-2-yl)-1,3-oxazole

Cat. No.: B15303678
M. Wt: 237.04 g/mol
InChI Key: XIFFWFVTZVVFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with an iodine atom at the 5-position and an isopropyl group at the 2-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of iodine and the isopropyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-isopropyl-4-iodo-1,3-dioxolane with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.

Scientific Research Applications

5-Iodo-2-(propan-2-yl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(propan-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1,3-oxazole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.

    5-Bromo-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-(Propan-2-yl)-1,3-oxazole: Lacks the halogen substituent, which can significantly alter its chemical behavior.

Uniqueness

5-Iodo-2-(propan-2-yl)-1,3-oxazole is unique due to the presence of both the iodine atom and the isopropyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The iodine atom can also serve as a useful handle for further functionalization, making this compound valuable in synthetic chemistry and drug development.

Properties

Molecular Formula

C6H8INO

Molecular Weight

237.04 g/mol

IUPAC Name

5-iodo-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C6H8INO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3

InChI Key

XIFFWFVTZVVFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(O1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.